molecular formula C15H18N2O5S B11496934 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide

2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide

Cat. No.: B11496934
M. Wt: 338.4 g/mol
InChI Key: OSSWTWZZCYDTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with pyrrolidinone and tetrahydrofuranone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the pyrrolidinone and tetrahydrofuranone groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions allow for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives with varying substituents, such as:

  • 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

2-methyl-N-(2-oxooxolan-3-yl)-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O5S/c1-10-4-5-11(17-7-2-3-14(17)18)9-13(10)23(20,21)16-12-6-8-22-15(12)19/h4-5,9,12,16H,2-3,6-8H2,1H3

InChI Key

OSSWTWZZCYDTKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NC3CCOC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.